1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl group, and an imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst . The reaction conditions often require a solvent such as N,N-dimethylformamide and a sulfur source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: tert-butylhydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-benzo[d]imidazol-2-amine: Shares a similar imidazole core but lacks the cyclohexyl group.
1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine: Similar structure but with different substituents.
Uniqueness: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE is unique due to its specific combination of benzyl and cyclohexyl groups attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C20H23N3 |
---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-benzyl-N-cyclohexylbenzimidazol-2-amine |
InChI |
InChI=1S/C20H23N3/c1-3-9-16(10-4-1)15-23-19-14-8-7-13-18(19)22-20(23)21-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,21,22) |
InChI-Schlüssel |
MNHNYEGUDJJPQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.